

A Comparative Analysis of Furazan-Based Explosives and Their Traditional Counterparts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Furazan

Cat. No.: B8792606

[Get Quote](#)

For researchers and professionals in energetic materials development, the quest for explosives that offer superior performance with enhanced safety is a perpetual challenge. **Furazan**-based compounds have emerged as a promising class of energetic materials, often exhibiting a favorable balance of high energy output and reduced sensitivity compared to traditional explosives like Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylenetrinitramine (HMX). This guide provides a comprehensive performance comparison, supported by experimental data and detailed methodologies.

Performance Characteristics: A Quantitative Comparison

The performance of an explosive is primarily characterized by its detonation velocity, detonation pressure, and density. These parameters, along with sensitivity to external stimuli such as impact, dictate the material's suitability for various applications. The following table summarizes the key performance indicators for selected **furazan**-based explosives and their traditional counterparts.

Explosive Compound	Abbreviation	Type	Density (g/cm³)	Detonation Velocity (km/s)	Detonation Pressure (GPa)	Impact Sensitivity (J)
Furazan-Based Explosives						
3,3'-Diamino-4,4'-azoxyfurazan	DAAF	Furazan	1.747 - 1.75	7.93 - 8.01[1][2]	27.5 - 30.6[1][2]	>100 (very insensitive)[2]
3,4-Bis(3-nitrofuran-4-yl)furoxan	DNTF	Furazan/Furoxan	1.937	9.25[3]	41.1[3]	38[4]
1,1-Diamino-2,2-dinitroethane	FOX-7	Furazan derivative	1.76 - 1.885	8.34 - 8.87[5]	29.2 - 34[1]	21 - 50[6]
Traditional Explosives						
Trinitrotoluene	TNT	Aromatic Nitro	1.654	6.9[7]	19	15
Cyclotrimethylenetrinitramine	RDX	Nitramine	1.82	8.75[8]	34	7.5
Cyclotetramethylenetrinitramine	HMX	Nitramine	1.91	9.1	39	7.4

Experimental Protocols

The data presented in this guide is derived from standardized experimental techniques designed to characterize the performance and sensitivity of energetic materials. Below are detailed methodologies for the key experiments cited.

Determination of Detonation Velocity and Pressure

1. Plate Dent Test:

The plate dent test is a widely used method to assess the brisance of an explosive, which correlates with its detonation pressure.

- **Apparatus:** A cylindrical explosive charge of a standardized diameter and length, a steel witness plate of specified hardness and thickness, and an initiation system (detonator).
- **Procedure:**
 - The cylindrical explosive charge is placed vertically on the center of the steel witness plate.
 - The charge is initiated from the top by a detonator.
 - The detonation of the explosive creates a dent in the witness plate.
 - The depth of the dent is measured accurately using a micrometer.
- **Data Interpretation:** The dent depth is directly related to the detonation pressure of the explosive. By comparing the dent depth to those produced by standard explosives with known detonation pressures, the detonation pressure of the test sample can be estimated.[\[9\]](#) [\[10\]](#) For instance, dent depths are well-correlated to known pressure values for a variety of explosive compounds.[\[10\]](#)

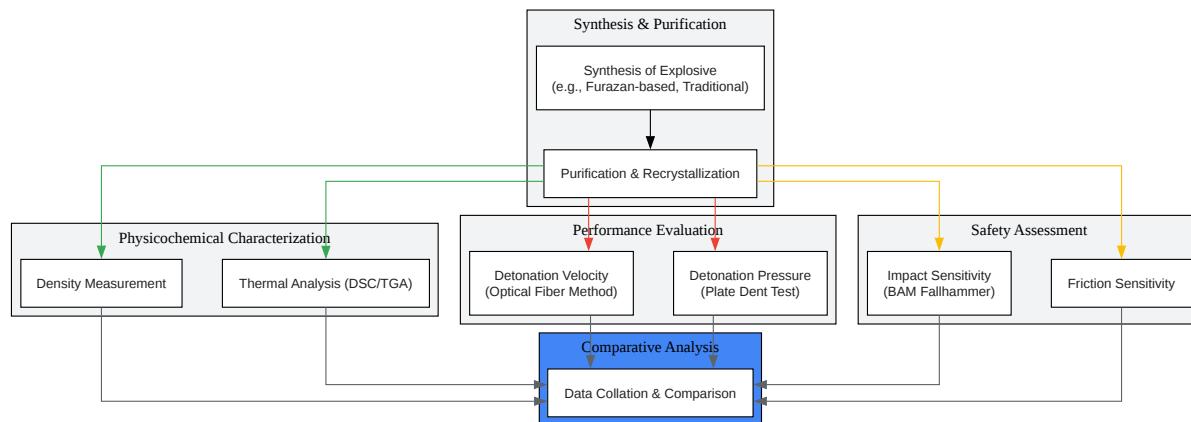
2. Optical Fiber Method:

This modern technique allows for the precise measurement of detonation velocity.

- Apparatus: Optical fiber probes, a light source (for active probes), photodiodes or other light detectors, and a high-speed data acquisition system (e.g., a high-frequency oscilloscope).
- Procedure:
 - Two or more optical fiber probes are inserted into the explosive charge at a precisely known distance from each other.[11]
 - When the detonation front reaches a fiber optic probe, the intense light and shock wave cause a change in the light signal transmitted through the fiber. This can be the emission of light from the detonation itself (passive probe) or the disruption of a light signal from an external source (active probe).[12]
 - The data acquisition system records the time at which the signal from each probe arrives.
- Data Interpretation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval between the arrival of the detonation front at each probe.[10][11]

Determination of Impact Sensitivity

BAM Fallhammer Test:


The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the impact sensitivity of explosives.

- Apparatus: A drop-weight apparatus consisting of a steel anvil, a set of cylindrical steel strikers and guides, and a series of drop weights of specified masses that can be released from varying heights.
- Procedure:
 - A small, precisely measured amount of the explosive sample (typically around 40 mm³) is placed between the steel anvil and a striker.[13]
 - A drop weight is released from a specific height, impacting the striker and the explosive sample.

- The outcome is observed for any signs of reaction, such as a flame, smoke, or an audible report. This is classified as a "go" or "no-go".
- The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (H50 value).
- Data Interpretation: The impact sensitivity is reported as the impact energy in Joules (J), calculated from the mass of the drop weight and the H50 drop height. A higher impact energy value indicates a less sensitive explosive.[14]

Logical Workflow for Explosive Performance Comparison

The following diagram illustrates the logical workflow involved in the comparison of the performance of different explosives, from their initial synthesis to the final evaluation of their key characteristics.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing explosive performance.

Conclusion

The data clearly indicates that **furazan**-based explosives, such as DAAF, DNTF, and FOX-7, offer significant performance advantages over traditional TNT and can be competitive with or even exceed the performance of RDX and HMX in some aspects. Notably, many **furazan**-based compounds exhibit remarkably low sensitivity to impact, a critical factor for improving the safety and handling of munitions. For instance, DAAF is exceptionally insensitive, while DNTF combines very high detonation performance with moderate sensitivity. FOX-7 presents a compelling case as a less sensitive, high-performance alternative to RDX.^{[5][6][15]} The

continued exploration of the **furazan** chemical space holds great promise for the development of next-generation energetic materials that are both powerful and safe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Research on TNTON/DNTF eutectic characteristics: an exploration of low eutectic mixture based melt-cast explosive carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on TNTON/DNTF eutectic characteristics: an exploration of low eutectic mixture based melt-cast explosive carriers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. FOX-7 - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. TNT - Wikipedia [en.wikipedia.org]
- 8. RDX - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
- 10. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. d-nb.info [d-nb.info]
- 13. matec-conferences.org [matec-conferences.org]
- 14. fauske.com [fauske.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Furazan-Based Explosives and Their Traditional Counterparts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8792606#performance-comparison-of-furazan-based-explosives-with-traditional-ones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com